molecular formula C24H52N3O10P B12287113 Cyclohexylazanium;2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate

Cyclohexylazanium;2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate

Cat. No.: B12287113
M. Wt: 573.7 g/mol
InChI Key: LTDHTXLJGDNMPZ-UHFFFAOYSA-N
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Description

Cyclohexylazanium;2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate is a complex organic compound with a unique structure that includes a cyclohexyl group and multiple hydroxyl and phosphonatooxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexylazanium;2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with a suitable precursor that contains the tetrahydroxy and phosphonatooxy groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, precise control of reaction parameters, and purification processes such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexylazanium;2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The phosphonatooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Cyclohexylazanium;2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Cyclohexylazanium;2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and phosphonatooxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler compound with a cyclohexyl group and an amine group.

    2,3,4,5-Tetrahydroxyhexanoic acid: Contains similar hydroxyl groups but lacks the phosphonatooxy group.

    Phosphonoacetic acid: Contains a phosphonato group but differs in the overall structure.

Uniqueness

Cyclohexylazanium;2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H52N3O10P

Molecular Weight

573.7 g/mol

IUPAC Name

cyclohexylazanium;2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate

InChI

InChI=1S/3C6H13N.C6H13O10P/c3*7-6-4-2-1-3-5-6;7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h3*6H,1-5,7H2;2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)

InChI Key

LTDHTXLJGDNMPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-]

Origin of Product

United States

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